(2,4-Dinitrophenyl)(2-morpholin-4-ylethyl)amine
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Overview
Description
(2,4-Dinitrophenyl)(2-morpholin-4-ylethyl)amine is an organic compound that combines the structural features of both 2,4-dinitrophenyl and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)(2-morpholin-4-ylethyl)amine typically involves the reaction of 2,4-dinitrophenylhydrazine with a morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. Scaling up the reaction would require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dinitrophenyl)(2-morpholin-4-ylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(2,4-Dinitrophenyl)(2-morpholin-4-ylethyl)amine has several scientific research applications:
Chemistry: It is used as a reagent in analytical chemistry for the detection of carbonyl compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of (2,4-Dinitrophenyl)(2-morpholin-4-ylethyl)amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and in biochemical studies.
2,4-Dinitrophenylhydrazine: Commonly used in analytical chemistry for detecting carbonyl compounds.
Morpholine derivatives: Widely used in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals
Uniqueness
(2,4-Dinitrophenyl)(2-morpholin-4-ylethyl)amine is unique due to its combination of the 2,4-dinitrophenyl and morpholine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,4-dinitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O5/c17-15(18)10-1-2-11(12(9-10)16(19)20)13-3-4-14-5-7-21-8-6-14/h1-2,9,13H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYUIUZGOFCPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199357 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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